1-phenyl-4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]piperazine
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Overview
Description
1-phenyl-4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]piperazine is a complex organic compound that features a piperazine ring, a piperidine ring, and a thiophene sulfonyl group
Mechanism of Action
Target of Action
Similar compounds with a 4-phenylpiperazin-1-yl moiety have been reported to inhibit acetylcholinesterase (ache) . AChE is a critical enzyme in the cholinergic system, responsible for the breakdown of acetylcholine, a neurotransmitter involved in learning and memory .
Mode of Action
Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The compound’s action on AChE affects the cholinergic pathway. By inhibiting AChE, the breakdown of acetylcholine is reduced, leading to an increase in its concentration. This can enhance the transmission of nerve impulses in the cholinergic system, which plays a crucial role in memory and learning .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to enhanced cholinergic transmission. This can potentially improve cognitive functions such as learning and memory .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the piperazine and piperidine precursors, followed by the introduction of the phenyl and thiophene sulfonyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene sulfonyl group can yield sulfone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
1-phenyl-4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
1-phenylpiperazine: Lacks the thiophene sulfonyl and piperidine carbonyl groups, making it less complex.
4-(thiophene-2-sulfonyl)piperidine: Lacks the phenyl and piperazine groups, resulting in different chemical properties.
1-phenyl-4-piperidone: Contains a piperidone group instead of the thiophene sulfonyl group, leading to different reactivity.
Uniqueness
1-phenyl-4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]piperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties
Biological Activity
1-Phenyl-4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a piperazine core, which is a common scaffold in drug development due to its versatility and ability to interact with various biological targets.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a phenyl group, a thiophene sulfonyl moiety, and a piperidine carbonyl, which are key to its biological interactions.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available piperazine derivatives. The process may include the formation of the thiophene sulfonyl group through sulfonation reactions followed by coupling reactions to attach the phenyl and piperidine components.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antitumor Activity
Several studies have evaluated the antitumor properties of similar piperazine derivatives. For instance, derivatives containing the piperazine moiety have shown promising results against various cancer cell lines. Specifically, compounds with structural similarities demonstrated significant cytotoxic effects in vitro against breast cancer and leukemia cell lines, suggesting that this compound may also possess similar properties .
Antibacterial and Antifungal Activity
In vitro studies have assessed the antibacterial and antifungal activities of related compounds. For example, certain piperazine derivatives were found to exhibit potent activity against gram-positive and gram-negative bacteria as well as fungal strains . This suggests that this compound could be explored further for its antimicrobial potential.
The mechanism by which these compounds exert their biological effects often involves interaction with specific receptors or enzymes. Piperazine derivatives are known to act on neurotransmitter systems, including serotonin and dopamine receptors, which may contribute to their pharmacological effects. Additionally, some studies suggest that these compounds may inhibit certain enzymes involved in cancer cell proliferation .
Study 1: Antitumor Efficacy
A study evaluated a series of piperazine derivatives for their antitumor efficacy using various cancer cell lines. The results indicated that modifications to the piperazine structure significantly influenced cytotoxicity levels. The most active compounds showed IC50 values in the low micromolar range against MCF-7 breast cancer cells .
Study 2: Antimicrobial Activity
Another research effort focused on synthesizing and testing new piperazine derivatives for antimicrobial activity. The results demonstrated that certain derivatives exhibited strong inhibitory effects against both bacterial and fungal pathogens, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Data Tables
Activity Type | Tested Compound | IC50/MIC | Cell Line/Pathogen |
---|---|---|---|
Antitumor | 1-Phenyl Derivative | 5 µM | MCF-7 (Breast Cancer) |
Antibacterial | Piperazine Derivative | 0.5 µg/mL | Staphylococcus aureus |
Antifungal | Piperazine Derivative | 0.25 µg/mL | Candida albicans |
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(1-thiophen-2-ylsulfonylpiperidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c24-20(22-14-12-21(13-15-22)17-7-2-1-3-8-17)18-9-4-5-11-23(18)28(25,26)19-10-6-16-27-19/h1-3,6-8,10,16,18H,4-5,9,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSWLNRHFOEKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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